BENGHE Methodological & Application

Check Availability & Pricing

Asymmetric Synthesis of Daphlongamine H:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Daphlongamine H

Cat. No.: B15593103

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric
total synthesis of Daphlongamine H, a complex hexacyclic Daphniphyllum alkaloid. The
synthesis, accomplished by the Sarpong group, showcases a strategic approach to assembling
this architecturally intricate natural product.[1][2] Key features of this synthesis include a
complexity-building Mannich reaction employing an Ellman sulfinimine derivative, a highly
diastereoselective hydrogenation to construct the core tricycle, a late-stage Pauson-Khand
reaction to forge the hydro-indene substructure, and endgame redox manipulations to complete
the natural product.[1]

Retrosynthetic Analysis

The synthetic strategy commences with a retrosynthetic disconnection of the hexacyclic target,
Daphlongamine H. The core logic of the synthesis involves the late-stage formation of the
strained trans-lactone and the cyclopentane ring. The key bond disconnections trace the
complex scaffold back to a significantly simpler acyclic precursor, highlighting the efficiency of
the synthetic design.
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Caption: Retrosynthetic analysis of Daphlongamine H.

Key Synthetic Transformations and Data

The forward synthesis is characterized by several key transformations that efficiently build the

molecular complexity of Daphlongamine H. The following tables summarize the quantitative

data for these pivotal steps.

Table 1: Synthesis of the Tricyclic Core

Reagents Diastereom
Step Reactant(s) and Product(s) Yield (%) eric Ratio
Conditions (d.r.)
Allylated 1. LDA, THF,
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Table 2: Completion of the Synthesis
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Step

Reactant(s)

Reagents and
Conditions

Product(s)

Yield (%)

Alkylation

Tricyclic core 16

NaH, 4-iodo-
butene, DMF, 0
°C

Alkene 17

62 (72% brsm)

Reduction &
Alkynylation

Alkene 17

1. TMDS,
[IrCI(CO)
(PPhs)z], PhMe;
2. TMSOTH,
CH2Clz2, -78 °C;
3. HCCMgBr,
THF, -78t0 0 °C

Enyne diol

73 (+13% from

second cycle)

Pauson-Khand

Reaction

Enyne diol

Co2(CO)s, PhMe,

66 °C

Pentacyclic

enone 22

Redox

Manipulations

Pentacyclic

enone 22

1. TFAA, SOCIz;
2.

Trifluoroperacetic
acid; 3. LiAlHa4; 4.

NaCNBHs,
BFs-Et20

Triol

Lactonization

Deoxygenated

triol

Cyanuric
chloride, NEts,
MeCN, 23 °C

()-
Daphlongamine
H

13 (over 4 steps)

Experimental Protocols
Key Experiment 1: Asymmetric Mannich Reaction

This reaction establishes the initial stereocenters of the molecule with high diastereoselectivity.

Protocol:

e To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under an argon

atmosphere, is added n-butyllithium (1.1 equiv.) dropwise.
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The solution is stirred at -78 °C for 30 minutes.

A solution of allylated valerolactone (1.0 equiv.) in anhydrous THF is added dropwise, and
the resulting mixture is stirred for 1 hour at -78 °C.

A solution of the Ellman's sulfinimine (1.05 equiv.) in anhydrous THF is then added dropwise.
The reaction is stirred at -78 °C for 4 hours.

The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm
to room temperature.

The aqueous layer is extracted with ethyl acetate (3 x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography to afford the desired [3-amino
lactone.

Key Experiment 2: Diastereoselective Hydrogenation
This two-step protocol efficiently sets the stereochemistry of the tricyclic core of the molecule.
[1]

Protocol:

Reductive Radical Ring Closure: To a solution of the bromo bicycle in toluene is added an
organoborane initiator at room temperature. The reaction is stirred until completion as
monitored by TLC.

Hydrogenation: The crude product from the previous step is subjected to hydrogenation
using Crabtree's catalyst under 50 atm of hydrogen gas. Following this, a heterogeneous
hydrogenation is performed to yield the tricyclic core 16.

Key Experiment 3: Pauson-Khand Reaction
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This [2+2+1] cycloaddition is a crucial step in constructing the pentacyclic framework of
Daphlongamine H.

Protocol:

To a solution of the enyne diol (1.0 equiv.) in anhydrous toluene under an argon atmosphere,
is added dicobalt octacarbonyl (1.1 equiv.).

e The reaction mixture is heated to 66 °C and stirred for 12 hours.

e The reaction is cooled to room temperature and filtered through a pad of Celite, eluting with
ethyl acetate.

o The filtrate is concentrated under reduced pressure.

e The crude product is purified by flash column chromatography to yield the pentacyclic enone
22.

Key Experiment 4: Final Lactonization

The final ring closure to form the strained trans-lactone of Daphlongamine H is achieved using
cyanuric chloride.

Protocol:

o To a solution of the deoxygenated triol (1.0 equiv.) in anhydrous acetonitrile at 23 °C under
an argon atmosphere, is added triethylamine (3.0 equiv.) followed by cyanuric chloride (1.5
equiv.).

e The reaction mixture is stirred at 23 °C for 24 hours.
e The reaction is quenched with water and extracted with dichloromethane (3 x).

» The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

e The crude product is purified by preparative thin-layer chromatography to afford (-)-
Daphlongamine H.
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Synthetic Workflow

The overall synthetic sequence is a testament to strategic planning and the application of
powerful synthetic methodologies to achieve the total synthesis of a complex natural product.
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Caption: Overall workflow for the asymmetric synthesis of Daphlongamine H.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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